6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Description
The exact mass of the compound 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKLFYWXYFAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371294 | |
| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123637-51-4 | |
| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123637-51-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Profile: 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
CAS Registry Number: 123637-51-4
Executive Summary
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors, anti-infectives, and receptor modulators. Its structural utility lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—a highly reactive benzylic bromide (susceptible to SN2 reactions) and a 4-chloro substituent (susceptible to SNAr or metal-catalyzed coupling)—anchored by a lipophilic, metabolically stable trifluoromethylated quinoline core.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, reactivity profiles, and safety protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 123637-51-4 |
| IUPAC Name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline |
| Molecular Formula | C11H6BrClF3N |
| Molecular Weight | 324.53 g/mol |
| SMILES | FC(F)(F)C1=NC2=CC=C(CBr)C=C2C(Cl)=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl3, DMSO; Insoluble in water |
| LogP (Predicted) | ~4.77 (Highly Lipophilic) |
| Key Hazards | H302 (Harmful if swallowed), Lachrymator (Tear gas effect), Skin Irritant |
Synthetic Architecture
The synthesis of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline typically follows a convergent three-stage workflow. The core quinoline ring is first constructed, followed by functionalization of the 4-position, and finally, radical bromination of the methyl group.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from commercially available 4-methylaniline.
Mechanistic Insight
-
Cyclization: The condensation of 4-methylaniline with ethyl trifluoroacetoacetate (Conrad-Limpach synthesis) establishes the quinoline core. The trifluoromethyl group directs the regioselectivity.
-
Chlorination: Treatment with Phosphorus Oxychloride (POCl3) converts the 4-hydroxy tautomer (quinolone) into the 4-chloroquinoline. This step is critical for activating the C4 position for later diversification.
-
Radical Bromination (Critical Step): The final step utilizes N-Bromosuccinimide (NBS) in a radical chain reaction (Wohl-Ziegler). The trifluoromethyl group at C2 exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution, which prevents ring bromination and ensures high selectivity for the benzylic position.
Reactivity Profile & Applications
This compound acts as a "bifunctional scaffold," allowing medicinal chemists to grow molecules in two vectors.
Orthogonal Reactivity Map
Figure 2: Divergent reactivity modes allowing sequential functionalization.
Key Applications
-
Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The bromomethyl group allows the attachment of solubilizing tails (e.g., morpholine, piperazine) often required for ADME properties.
-
Antimalarials: Structurally related to Mefloquine , this scaffold retains the lipophilic CF3 group essential for membrane permeability and inhibition of heme polymerization in Plasmodium parasites.
-
Biofilm Eradication: Halogenated quinolines have shown efficacy in penetrating MRSA biofilms, with the CF3 group enhancing cellular uptake.
Experimental Protocol: Wohl-Ziegler Bromination
Objective: Selective bromination of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline to yield the title compound.
Reagents:
-
Precursor: 4-chloro-6-methyl-2-(trifluoromethyl)quinoline (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)
-
Solvent: Benzotrifluoride (PhCF3) or CCl4 (Note: PhCF3 is a greener, safer alternative to CCl4).
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]
-
Dissolution: Dissolve the methyl-quinoline precursor in anhydrous PhCF3 (0.1 M concentration).
-
Addition: Add NBS (1.05 eq) and the radical initiator (AIBN, 0.05 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent). Monitor by TLC or LCMS.
-
Note: The reaction is typically complete within 2–6 hours. Over-reaction can lead to the gem-dibromide byproduct.
-
-
Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Yield Expectation: 70–85%.
-
Validation Criteria:
-
1H NMR: Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of the methylene bromide singlet (~4.6–4.8 ppm).
-
Mass Spec: Characteristic isotopic pattern for Br (1:1 ratio of M and M+2 peaks) and Cl (3:1 ratio).
Safety & Handling (HSE)
Warning: This compound is a benzylic bromide , a class of compounds known to be potent lachrymators (tear-inducing agents) and severe skin irritants.
| Hazard Class | Precautionary Measure |
| Lachrymator | Do NOT handle on an open bench. All operations (weighing, reaction, workup) must be performed inside a certified chemical fume hood. |
| Skin Corrosive | Wear double nitrile gloves and a lab coat. If contact occurs, wash immediately with soap and water; do not use alcohol (enhances absorption). |
| Acute Toxicity | Avoid inhalation of dust/vapors.[2] Use a localized exhaust for rotary evaporation. |
| Storage | Store at 2–8°C under inert atmosphere (Argon). Benzylic bromides can degrade (hydrolyze) upon exposure to moisture. |
References
-
Fluorochem. 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)-quinoline Product Sheet. (Accessed 2024).[2]
-
BenchChem. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Structure and Reactivity. (Accessed 2024).[2]
-
PubChem. Compound Summary: 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (Isomer Reference).
-
Truong, T. T., et al. "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Open Access Library Journal, 2023.
-
Aitken, R. A., et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." Tetrahedron Letters, 2016. (Describes the green solvent protocol for NBS bromination).
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Abstract: This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, a compound of interest in synthetic and medicinal chemistry. We delve into the foundational characteristics of the molecule that define its mass spectrometric behavior, including its unique isotopic signature. Detailed methodologies for both liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS) are presented, emphasizing the rationale behind instrument parameter selection. Furthermore, we explore the predictable fragmentation pathways under various ionization conditions, offering a predictive framework for structural confirmation via tandem mass spectrometry (MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.
Introduction: The Analytical Imperative
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a halogen-rich, multifunctional quinoline derivative. Such compounds often serve as critical intermediates or scaffolds in the synthesis of biologically active molecules. Its complex structure, featuring three distinct types of substituents—a reactive bromomethyl group, a chloro atom, and an electron-withdrawing trifluoromethyl group—presents a unique analytical challenge and signature.
Mass spectrometry (MS) stands as the definitive technique for confirming the molecular weight and structural integrity of such compounds. The presence of both bromine and chlorine, each with a distinct and significant isotopic distribution, provides a powerful, built-in validation tool for mass spectral identification. This guide will systematically deconstruct the analysis of this molecule, providing both the theoretical basis and practical, field-proven protocols to ensure analytical success.
Part 1: Foundational Mass Spectrometric Characteristics
Before any analysis can be performed, it is crucial to understand the inherent properties of the target molecule that will govern its behavior in the mass spectrometer.
Molecular Formula and Weight
-
Chemical Formula: C₁₁H₅BrClF₃N
-
Monoisotopic Mass: 338.9273 g/mol
-
Average Mass: 339.52 g/mol
For high-resolution mass spectrometry (HRMS), the monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N) is the critical value for accurate mass measurements and elemental composition confirmation.
The Definitive Isotopic Signature
The most striking feature of this molecule's mass spectrum is its isotopic pattern, dictated by the natural abundances of bromine and chlorine isotopes.
-
Chlorine: Exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[1] This results in an "M" and "M+2" peak, where the M+2 peak is about one-third the height of the M peak.[2][3]
-
Bromine: Exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of nearly 1:1.[4][5] This also produces M and M+2 peaks, but they are of almost equal intensity.[4]
When a molecule contains both one chlorine and one bromine atom, these patterns convolute to create a highly characteristic cluster of peaks: M, M+2, and M+4. The relative intensities of this cluster are a fingerprint for the presence of one Br and one Cl atom.
| Ion | Contributing Isotopes | Theoretical m/z (Monoisotopic) | Expected Relative Intensity |
| M | ⁷⁹Br, ³⁵Cl | 338.9273 | ~76% (Base Peak) |
| M+2 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | 340.9252 | ~100% |
| M+4 | ⁸¹Br, ³⁷Cl | 342.9222 | ~24% |
| M+6 | (¹³C contribution) | 344.9192 | ~3% |
This predictable pattern is the first and most crucial confirmation of the compound's identity in a full-scan mass spectrum.
Choosing the Right Ionization Technique
The method of ionization is dictated by the desired outcome: preserving the molecular ion for accurate mass measurement or inducing fragmentation for structural elucidation. Both soft and hard ionization techniques are applicable.[6]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for LC-MS analysis.[7] It typically generates the protonated molecule, [M+H]⁺, preserving the crucial isotopic cluster of the molecular ion. This is the preferred method for accurate mass confirmation and serves as the precursor ion for subsequent MS/MS experiments.
-
Electron Ionization (EI): This hard ionization technique, standard in GC-MS, bombards the molecule with high-energy electrons (typically 70 eV).[8] This process imparts significant energy, leading to extensive and reproducible fragmentation.[9] While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly specific and can be used for library matching and detailed structural analysis.
Part 2: Navigating Fragmentation Pathways (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for confirming the compound's structure by breaking the precursor ion and analyzing the resulting fragments. The fragmentation pathways are predictable based on chemical principles.
Key Fragmentation Mechanisms
-
Loss of Bromine Radical (•Br): The C-Br bond is the weakest link in the bromomethyl group. Its cleavage results in the loss of a bromine radical (79/81 Da), forming a stable benzyl-type carbocation. This is often the most favorable and abundant fragmentation pathway.
-
Loss of the Bromomethyl Radical (•CH₂Br): Cleavage of the bond between the quinoline ring and the bromomethyl group results in a loss of 93/95 Da.
-
Loss of Chlorine Radical (•Cl): The bond between the aromatic ring and chlorine is stronger than the C-Br bond, but loss of a chlorine radical (35/37 Da) is a possible fragmentation channel.
-
Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is strong, but under sufficient collision energy, the loss of the trifluoromethyl radical (69 Da) can occur.
-
Quinoline Ring Fission: The stable quinoline core can also fragment, often through the expulsion of neutral molecules like HCN (27 Da), a characteristic fragmentation of quinolines.[10][11]
The diagram below illustrates the primary fragmentation pathways expected from the protonated molecule in an ESI-MS/MS experiment.
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Part 3: Field-Proven Analytical Protocols
The following protocols provide robust starting points for method development. They are designed to be self-validating by explaining the rationale behind parameter choices.
Protocol 1: LC-MS/MS for Quantification and Confirmation
This method is optimized for high sensitivity and specificity, making it suitable for quantitative analysis in complex matrices like plasma or for reaction monitoring.
A. Experimental Workflow
Caption: LC-MS/MS analytical workflow.
B. Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to the desired concentration (e.g., 1 µg/mL for initial method development). Rationale: Using a solvent composition similar to the initial mobile phase prevents peak distortion.
C. Recommended LC-MS Parameters
| Parameter | Setting | Rationale & Expert Insight |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides excellent retention for moderately nonpolar compounds like quinolines. The sub-2 µm particle size ensures high resolution and peak capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting the analyte and is MS-friendly. |
| Gradient | 5% B to 95% B over 5 min | A gradient is necessary to ensure elution of the compound with a good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 0.4 mL/min | This flow rate is optimal for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency and ESI source compatibility. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small injection volume minimizes potential column overload and peak distortion. |
| MS System | ||
| Ionization Mode | ESI Positive | The nitrogen atom on the quinoline ring is readily protonated, making positive mode the logical choice for high sensitivity. |
| Capillary Voltage | 3.5 kV | A standard starting point to ensure efficient spray generation and ion formation. |
| Gas Temp. | 325 °C | Optimizes desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Assists in desolvation; must be optimized to avoid suppressing the ion signal. |
| MS1 Scan Range | m/z 100-500 | A range sufficient to encompass the isotopic cluster of the precursor ion and potential low-mass impurities. |
| MS/MS Precursor | m/z 341.0 (¹³C, ⁸¹Br, ³⁵Cl isotope) | Selecting the most abundant peak of the cluster (M+2) maximizes the signal for MS/MS fragmentation. |
| Collision Energy | 20-40 eV | A range should be tested. Lower energies may only show the loss of Br, while higher energies will induce more extensive fragmentation. |
Protocol 2: GC-MS for Volatility and Impurity Profiling
GC-MS is a powerful alternative, especially for assessing the compound's purity and identifying volatile impurities, provided the compound is thermally stable.[12][13]
A. Recommended GC-MS Parameters
| Parameter | Setting | Rationale & Expert Insight |
| GC System | ||
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of aromatic compounds.[8] |
| Inlet Temp. | 280 °C | Must be hot enough to ensure rapid and complete vaporization without causing thermal degradation. |
| Injection Mode | Splitless (1 µL) | For trace analysis. A split injection (e.g., 50:1) should be used for higher concentration samples to avoid column overload. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | An initial low temperature ensures good peak focusing. The ramp allows for the elution of the analyte, and the final hold cleans the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to libraries.[8] |
| Source Temp. | 230 °C | A standard temperature to maintain cleanliness and promote ionization. |
| Quad Temp. | 150 °C | Standard temperature to ensure consistent mass filtering. |
| Scan Range | m/z 40-450 | A range that captures low-mass fragments (like CF₃⁺) up to the molecular ion region. |
Conclusion
The mass spectrometric analysis of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a multi-faceted process that leverages the compound's unique structural features for its definitive identification. The presence of both bromine and chlorine provides an unmistakable isotopic signature that serves as a primary confirmation tool. Method selection—choosing between the soft ionization of LC-MS for molecular weight confirmation and the hard ionization of GC-MS for structural fingerprinting—should be guided by the analytical goal. By understanding the predictable fragmentation pathways and applying the robust instrumental protocols detailed in this guide, researchers can confidently and accurately characterize this important chemical entity.
References
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García-Reyes, J. F., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 844-853. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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Tűske, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 1011-1020. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]
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Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]
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Beard, J. H., and Fletcher, J. H. (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 8(5), 266. Available at: [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
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Cordero, C., et al. (2010). GCxGC-MS hyphenated techniques for the analysis of volatile and semi-volatile compounds in food. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]
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TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]
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Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o130. Available at: [Link]
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The Organic Chemistry Tutor. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]
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Douchal, A., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 187-190. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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El-Hawary, S. S., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]
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Clark, J. (2021). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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MDPI. (2022). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules, 27(19), 6549. Available at: [Link]
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Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Environmental Health Perspectives, 57, 321–322. Available at: [Link]
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NIST. (n.d.). Quinoline. NIST WebBook. Available at: [Link]
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Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Quinoline. Available at: [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]
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Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. Available at: [Link]
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University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
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MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. Available at: [Link]
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Geue, N. (2023). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. Available at: [Link]
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An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Trifluoromethylquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylquinoline scaffold is a privileged motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The introduction of a bromomethyl group onto this scaffold provides a versatile synthetic handle for a wide array of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in trifluoromethylquinolines. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic substitution, free-radical, and palladium-catalyzed cross-coupling reactions. This guide is designed to be a practical resource, offering not just theoretical explanations but also actionable experimental protocols and field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Bromomethyl-Trifluoromethylquinoline Scaffold
The quinoline core is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The further functionalization of this privileged scaffold is crucial for the development of novel therapeutics. The bromomethyl group serves as a highly reactive and versatile electrophilic partner, enabling the introduction of diverse functionalities through various chemical transformations.
This guide will explore the three primary modes of reactivity of the bromomethyl group on a trifluoromethylquinoline core:
-
Nucleophilic Substitution Reactions: The benzylic-like nature of the bromomethyl group makes it an excellent substrate for Sₙ1 and Sₙ2 reactions.
-
Free-Radical Reactions: The benzylic C-H bonds of the precursor methyl group are susceptible to free-radical bromination, providing a direct route to the bromomethyl derivative.
-
Palladium-Catalyzed Cross-Coupling Reactions: While less common for the bromomethyl group itself, understanding the cross-coupling chemistry of the quinoline core provides a broader context for the synthesis of complex derivatives.
The Heart of the Matter: Understanding the Reactivity of the Bromomethyl Group
The reactivity of the bromomethyl group is fundamentally dictated by the stability of the intermediates and transition states formed during a reaction. The adjacent quinoline ring system and the electron-withdrawing trifluoromethyl group play crucial roles in modulating this reactivity.
Electronic Effects of the Trifluoromethylquinoline Core
The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the quinoline ring. This electronic perturbation can affect the reactivity of the bromomethyl group in several ways:
-
Inductive Effect: The -CF₃ group withdraws electron density through the sigma bond network, making the quinoline ring more electron-deficient. This can influence the stability of carbocation intermediates in Sₙ1 reactions.
-
Resonance Effects: The quinoline ring can stabilize adjacent positive charges or radicals through resonance, a key factor in the enhanced reactivity of benzylic systems. The position of the -CF₃ group on the quinoline ring will determine its influence on this resonance stabilization.
A Tale of Two Pathways: Sₙ1 vs. Sₙ2 Reactivity
Nucleophilic substitution is the most common transformation of the bromomethyl group. The reaction can proceed through two distinct mechanisms, Sₙ1 and Sₙ2, with the outcome often dictated by the reaction conditions and the nature of the nucleophile.
-
Sₙ2 Reaction: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
Sₙ1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.
The trifluoromethylquinoline core can stabilize a benzylic carbocation through resonance, potentially favoring an Sₙ1 pathway under appropriate conditions. However, the strong nucleophiles often employed in synthetic chemistry will typically favor the Sₙ2 pathway.
Practical Applications and Experimental Protocols
This section provides detailed, step-by-step methodologies for key transformations of the bromomethyl-trifluoromethylquinoline scaffold.
Synthesis of the Bromomethyl Precursor: Free-Radical Bromination
The most direct method to introduce the bromomethyl group is through the free-radical bromination of the corresponding methyl-trifluoromethylquinoline. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, is the method of choice.[3]
Experimental Protocol: Free-Radical Bromination of 2-Methyl-4-(trifluoromethyl)quinoline
-
Materials:
-
2-Methyl-4-(trifluoromethyl)quinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
-
-
Procedure:
-
To a solution of 2-methyl-4-(trifluoromethyl)quinoline in CCl₄, add NBS and AIBN.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-4-(trifluoromethyl)quinoline.
-
Causality Behind Experimental Choices:
-
NBS: Provides a low, steady concentration of bromine radicals, minimizing side reactions.[3]
-
AIBN: A thermal radical initiator that decomposes upon heating to generate radicals that initiate the chain reaction.
-
CCl₄: A traditional solvent for radical reactions, though due to its toxicity, alternatives like acetonitrile are often preferred.
Diagram: Free-Radical Bromination Workflow
Caption: Workflow for the synthesis of 2-(bromomethyl)-4-(trifluoromethyl)quinoline.
Nucleophilic Substitution Reactions: Building Molecular Diversity
The bromomethyl group is an excellent electrophile for a wide range of nucleophiles, allowing for the introduction of various functional groups.
Direct alkylation of ammonia with the bromomethylquinoline can lead to over-alkylation. The Gabriel synthesis provides a robust method for the clean synthesis of primary amines.[4][5]
Experimental Protocol: Gabriel Synthesis of [4-(Trifluoromethyl)quinolin-2-yl]methanamine
-
Materials:
-
2-(Bromomethyl)-4-(trifluoromethyl)quinoline (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate (10 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of 2-(bromomethyl)-4-(trifluoromethyl)quinoline in DMF, add potassium phthalimide.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide.
-
Filter the solid, wash with water, and dry.
-
Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate.
-
Reflux the mixture until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography or acid-base extraction to yield the primary amine.
-
Causality Behind Experimental Choices:
-
Potassium Phthalimide: A non-basic nitrogen nucleophile that prevents over-alkylation.[4]
-
DMF: A polar aprotic solvent that facilitates Sₙ2 reactions.
-
Hydrazine Hydrate: A strong nucleophile used to cleave the phthalimide group and release the primary amine.[6]
Diagram: Gabriel Synthesis Pathway
Caption: Reaction pathway for the Gabriel synthesis of a primary amine.
The Wittig reaction is a powerful tool for converting the bromomethyl group into a vinyl group by reaction with an aldehyde or ketone. This involves the initial formation of a phosphonium salt, followed by deprotonation to form a phosphorane ylide, which then reacts with the carbonyl compound.[7][8]
Experimental Protocol: Wittig Reaction to form 2-Styryl-4-(trifluoromethyl)quinoline
-
Materials:
-
2-(Bromomethyl)-4-(trifluoromethyl)quinoline (1.0 eq)
-
Triphenylphosphine (1.05 eq)
-
Toluene or Acetonitrile
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde (1.1 eq)
-
-
Procedure:
-
Phosphonium Salt Formation:
-
Dissolve 2-(bromomethyl)-4-(trifluoromethyl)quinoline and triphenylphosphine in toluene or acetonitrile.
-
Reflux the mixture until a precipitate (the phosphonium salt) forms.
-
Cool the mixture, filter the solid, wash with a non-polar solvent (e.g., hexane), and dry.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add NaH or n-BuLi portion-wise.
-
Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears.
-
Cool the reaction mixture to 0 °C and add benzaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Causality Behind Experimental Choices:
-
Triphenylphosphine: A good nucleophile for the Sₙ2 reaction to form the phosphonium salt.[7]
-
Strong Base (NaH or n-BuLi): Required to deprotonate the acidic proton alpha to the phosphorus atom to form the ylide.[2]
-
Anhydrous Conditions: Essential for the ylide formation and reaction, as the ylide is a strong base and will be quenched by water.
The Arbuzov reaction is a classic method for the formation of phosphonates from alkyl halides and trialkyl phosphites. These phosphonates are valuable intermediates, particularly for Horner-Wadsworth-Emmons olefination reactions.[9][10]
Experimental Protocol: Arbuzov Reaction to form Diethyl [4-(trifluoromethyl)quinolin-2-yl]methylphosphonate
-
Materials:
-
2-(Bromomethyl)-4-(trifluoromethyl)quinoline (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
-
Procedure:
-
Combine 2-(bromomethyl)-4-(trifluoromethyl)quinoline and triethyl phosphite.
-
Heat the mixture to 120-150 °C under an inert atmosphere.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture.
-
Purify the product by vacuum distillation or column chromatography to remove any unreacted starting materials and byproducts.
-
Causality Behind Experimental Choices:
-
Triethyl Phosphite: Acts as both the nucleophile and the solvent in this reaction.[11]
-
Heat: The Arbuzov reaction typically requires elevated temperatures to drive the dealkylation of the intermediate phosphonium salt.[10]
Palladium-Catalyzed Cross-Coupling Reactions: A Note on the Bromo-Substituted Core
While the bromomethyl group itself is not typically used in palladium-catalyzed cross-coupling reactions, the synthesis of bromomethyl-trifluoromethylquinolines often starts from a bromo-substituted quinoline core. Understanding the reactivity of the C-Br bond on the quinoline ring is therefore crucial for the overall synthetic strategy. Common palladium-catalyzed reactions include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Trifluoromethylquinolines
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Aryl-substituted quinoline | [12] |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or DIPA | THF or DMF | Alkynyl-substituted quinoline | [13][14] |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/Xantphos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | Amino-substituted quinoline | [15][16] |
Diagram: Catalytic Cycle of the Suzuki Coupling
Caption: A simplified representation of the Suzuki coupling catalytic cycle.
Conclusion: A Versatile Scaffold for Drug Discovery
The bromomethyl group on a trifluoromethylquinoline core is a powerful and versatile synthetic handle that opens the door to a vast array of chemical transformations. By understanding the underlying principles of its reactivity in nucleophilic substitution, free-radical, and related palladium-catalyzed reactions, researchers can strategically design and synthesize novel quinoline derivatives with tailored properties for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved February 12, 2026, from [Link]
-
Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 12, 2026, from [Link]
-
Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022, March 21). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
-
The Wittig Reaction. (n.d.). Retrieved February 12, 2026, from [Link]
-
-
Wittig Reaction - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 15). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
formation of phosphonate esters with the Arbuzov reaction. (2019, January 10). YouTube. Retrieved February 12, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved February 12, 2026, from [Link]
-
Biological Activities of Quinoline Derivatives. (2025, August 8). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Suzuki Coupling. (2020, July 11). YouTube. Retrieved February 12, 2026, from [Link]
-
Nucleophilic displacement on bromodifluoromethylated aromatics with sodium azide. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkivoc. Retrieved February 12, 2026, from [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 7). ResearchGate. Retrieved February 12, 2026, from [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (n.d.). Beilstein Journals. Retrieved February 12, 2026, from [Link]
-
Aliphatic Nucleophilic Substitution NS4. Stereochemistry. (n.d.). csbsju. Retrieved February 12, 2026, from [Link]
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solubility of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in organic solvents
An In-depth Technical Guide to the Solubility of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in Organic Solvents
Abstract
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in its molecular structure and the physicochemical properties of its constituent functional groups. We offer a qualitative assessment of suitable organic solvents, discuss key factors influencing solubility, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation development involving this versatile quinoline derivative.
Introduction and Molecular Profile
Quinoline and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous therapeutic agents, including antimalarials and antibacterials.[1][2] The title compound, 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, is a complex derivative engineered with several key functional groups that modulate its chemical reactivity and physical properties. The strategic incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability and membrane permeability, while the chloro and bromomethyl moieties provide reactive sites for further chemical modification.[3][4]
Understanding the solubility of this molecule is a prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing purification methods such as recrystallization and chromatography. Given the absence of published experimental solubility data for this specific molecule[5], this guide synthesizes information from structurally related compounds and established physicochemical principles to provide a robust predictive framework and a clear path for experimental validation.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its physical and chemical properties. The predicted properties for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline suggest a highly lipophilic character, which is a primary determinant of its behavior in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrClF₃N | [5][6] |
| Molecular Weight | 324.53 g/mol | [6] |
| CAS Number | 123637-51-4 | [6] |
| Predicted XlogP | 4.3 - 4.77 | [5][6] |
| Appearance | Likely a solid at room temperature | Inferred |
The high XlogP value strongly indicates that the compound will be poorly soluble in water and preferentially soluble in non-polar organic solvents.
Structural Analysis and Predicted Solubility in Organic Solvents
The solubility of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline can be rationalized by examining its molecular structure. The molecule is largely non-polar and hydrophobic, a characteristic that dominates its solubility profile.
-
Quinoline Core: The bicyclic aromatic system is inherently hydrophobic. While the nitrogen atom imparts a weak basic character, allowing for protonation in acidic aqueous media, this effect is minimal in most organic solvents.[7]
-
Trifluoromethyl (-CF3) Group: This group is a strong contributor to lipophilicity (logP contribution of +0.88) and is known to decrease aqueous solubility while enhancing solubility in non-polar media.[3] It is metabolically stable and electron-withdrawing.
-
Chloro (-Cl) and Bromo (-Br) Groups: Halogenation significantly increases a molecule's lipophilicity and molecular weight, generally leading to reduced solubility in polar solvents like water but improved solubility in less polar organic solvents.[3]
-
Bromomethyl (-CH2Br) Group: This is a reactive functional group, but its primary contribution to solubility is also lipophilic.
Based on this analysis, a qualitative solubility prediction across common organic solvent classes can be made:
-
High Solubility Expected:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These solvents are effective at solvating large, relatively non-polar molecules. Quinoline itself has high solubility in these solvents.[8]
-
Aromatic Solvents: Toluene, Xylenes. The aromatic nature of these solvents will have favorable π-π stacking interactions with the quinoline core. Toluene is a common solvent for quinoline reactions.[7]
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF). These are powerful, versatile solvents capable of dissolving a wide range of organic compounds. DMSO is frequently used for poorly soluble quinoline derivatives, especially for preparing stock solutions for biological assays.[7][9]
-
-
Moderate to Good Solubility Expected:
-
Ethers: Diethyl ether, 2-Methyl-THF.
-
Esters: Ethyl acetate. A mixture of ethyl acetate and hexane was successfully used for the chromatographic purification of a structurally similar compound, indicating solubility in these media.[2]
-
-
Lower Solubility Expected:
-
Alcohols: Ethanol, Methanol. While these are polar protic solvents, they can still dissolve many organic compounds. However, the high lipophilicity of the target molecule may limit its solubility compared to more polar quinoline derivatives.
-
Non-polar Aliphatic Solvents: Hexane, Heptane, Cyclohexane. These solvents may be too non-polar to effectively solvate the molecule on their own but are excellent choices as anti-solvents for recrystallization when mixed with a solvent of higher polarity like ethyl acetate or toluene.
-
Key Factors Influencing Solubility
The solubility of a solid in a liquid is not a fixed value but is influenced by several external factors. Optimizing these parameters is crucial for controlling synthetic and purification processes.
Caption: Core factors modulating the solubility of the target compound.
-
Solvent Selection: As detailed in Section 2, the principle of "like dissolves like" is the most critical factor. The polarity and hydrogen bonding capability of the solvent must be matched to the solute.
-
Temperature: For most organic compounds, solubility increases with increasing temperature.[10] This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.
-
pH (in biphasic or aqueous systems): The quinoline nitrogen is basic and can be protonated under acidic conditions (low pH).[7] This would create a salt form, dramatically increasing aqueous solubility. While the focus here is on organic solvents, this is a critical consideration for processes involving aqueous washes or extractions.
-
Polymorphism: Solid compounds can exist in different crystalline forms, known as polymorphs. These forms can have different crystal lattice energies, leading to different melting points and solubilities. It is important to ensure consistency in the solid form used for solubility measurements.
Experimental Protocol: Determination of Thermodynamic Solubility via Isothermal Shake-Flask Method
This protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a compound in a given solvent. It is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.
Rationale Behind Experimental Choices
-
Isothermal Shake-Flask Method: This is the "gold standard" for thermodynamic solubility determination because it allows the system to reach true equilibrium between the solid and liquid phases, providing a solubility value that is independent of dissolution rate.
-
HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is chosen for its high specificity, sensitivity, and accuracy. It can separate the analyte of interest from any potential impurities, ensuring that only the dissolved compound is quantified. A UV-Vis detector is appropriate as the quinoline core is a strong chromophore.
-
Equilibrium Confirmation: Taking samples at multiple time points (e.g., 24 and 48 hours) is a critical self-validation step. If the measured concentrations are consistent, it confirms that the system has reached equilibrium.
Materials and Equipment
-
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure compatibility with the solvent)
-
HPLC system with a UV-Vis detector and a suitable C18 column
Step-by-Step Methodology
Caption: Workflow for experimental solubility determination.
-
Preparation of HPLC Calibration Curve: a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or the solvent being tested) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of 5-6 calibration standards of decreasing concentration. c. Inject each standard into the HPLC and record the peak area. d. Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c).
-
Preparation of Saturated Solutions: a. To a series of vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL). b. Add an excess amount of solid 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is 20-30 mg. c. Tightly cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Shake the vials at a constant speed for at least 24 hours to allow the system to reach thermodynamic equilibrium. For confirmation, a second time point (e.g., 48 hours) should be tested.
-
Sampling and Filtration: a. After the equilibration period, stop the shaker and allow the vials to stand for 30 minutes for the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove all undissolved solid particles.
-
Analysis: a. Accurately dilute the filtered sample with the mobile phase or solvent to a concentration that falls within the range of the prepared calibration curve. b. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: a. Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of the compound in the diluted sample. b. Account for the dilution factor to determine the final concentration in the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature. c. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Conclusion
While specific experimental data for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is not publicly available, a thorough analysis of its molecular structure provides a strong predictive framework for its solubility. The compound is anticipated to be highly soluble in non-polar organic solvents such as dichloromethane, toluene, and polar aprotic solvents like DMSO and THF, with lower solubility in alcohols and aliphatic hydrocarbons. For any application in research or development, it is imperative to move from prediction to practice. The detailed experimental protocol provided in this guide offers a robust and reliable method for quantitatively determining the solubility of this compound, enabling the rational selection of solvents to optimize synthesis, purification, and formulation.
References
- Overcoming poor solubility of quinoline deriv
- Benzo[f]quinoline - Solubility of Things. [Solubility of Things]
- What is the solubility of quinoline in different solvents for antimalarial formul
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- Quinoline - Wikipedia. [Wikipedia]
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. [Sigma-Aldrich]
- Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
- 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline. [PubChemLite]
- Predictive modeling for solubility and bioavailability enhancement.
- Review of the cosolvency models for predicting solubility in solvent mixtures: An upd
- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D
- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
- Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques.
- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. [Guidechem]
- 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. [PMC, NIH]
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. [Benchchem]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- 6-BROMO-4-CHLORO-2-(TRIFLUOROMETHYL)QUINOLINE. [Chemrio]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [IIP Series]
- Prepar
- 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline Properties. [EPA]
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. [Benchchem]
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Beilstein Journals]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (C11H6BrClF3N) [pubchemlite.lcsb.uni.lu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline as an intermediate for API synthesis
Advanced Intermediate for Orthogonal API Functionalization
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials, antivirals, and kinase inhibitors. 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (CAS 123637-51-4) represents a high-value "bifunctional" intermediate. Its structural uniqueness lies in its orthogonal reactivity : the highly reactive benzylic bromide at C6 allows for facile alkylation under mild conditions, while the 4-chloro substituent serves as a latent handle for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (
This guide details the handling, stability, and synthetic protocols for utilizing this intermediate in the synthesis of investigational APIs, specifically targeting anti-infective (TB/MRSA) and oncology (PI3K/mTOR) pipelines.
Chemical Profile & Stability
This compound is a potent alkylating agent and must be handled with rigorous safety protocols.
| Parameter | Specification | Notes |
| CAS Number | 123637-51-4 | |
| Formula | C₁₁H₆BrClF₃N | |
| MW | 324.53 g/mol | |
| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/light exposure. |
| Lachrymator | Yes | CRITICAL: Benzylic bromides are potent tear agents. Handle only in a fume hood. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive. Hydrolyzes to alcohol over time. |
| Solubility | DCM, THF, DMF, Toluene | Sparingly soluble in hexanes; reacts with alcohols. |
Strategic Utility: Orthogonal Reactivity Map
The power of this intermediate lies in the ability to differentiate between the C6 (benzylic) and C4 (heteroaryl) positions. The diagram below illustrates the chemoselective pathways available to the chemist.
Figure 1: Orthogonal reactivity map demonstrating the chemoselective functionalization of the C6-benzylic position prior to C4-functionalization.
Protocol: Synthesis & Functionalization
4.1. Precursor Synthesis (Upstream)
If the bromomethyl intermediate is not purchased, it is synthesized via radical bromination of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline .
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, CCl₄ or Trifluorotoluene.
-
Critical Parameter: Stoichiometry. Use 1.05 eq of NBS. Excess NBS leads to the gem-dibromo impurity, which is inseparable by standard crystallization.
-
Purification: Do not use silica gel chromatography if possible (benzylic bromides degrade). Recrystallize from Cyclohexane/EtOAc.
4.2. Application Protocol: C6-Selective Amination
This protocol describes the synthesis of a "Compound X" precursor, where a secondary amine is coupled to the C6 position without disturbing the C4-chloride.
Materials:
-
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq)[1]
-
Morpholine (1.1 eq) (Model nucleophile)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1.0 eq of the quinoline substrate in anhydrous DCM (10 mL per gram). Cool to 0°C using an ice bath.
-
Addition: Add DIPEA (1.5 eq) in one portion.
-
Nucleophile Introduction: Dropwise add Morpholine (1.1 eq) dissolved in minimal DCM over 15 minutes.
-
Why? Slow addition prevents exotherms and minimizes dimer formation.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high R_f) should disappear; a polar spot (amine product) appears.
-
Note: The C4-Cl bond is stable under these mild conditions.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (2x).[2] Wash organic layer with Brine.[3] Dry over Na₂SO₄.[2][3]
-
Isolation: Concentrate in vacuo. The product is often an oil or low-melting solid.
4.3. Downstream Functionalization (C4-Position)
Once the C6 position is secured, the C4-chloride can be engaged.
-
Suzuki Coupling: React the C6-amine product with Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2M aq) in Dioxane at 90°C.
-
Outcome: This yields 2,4,6-trisubstituted quinolines, a scaffold seen in inhibitors of PI3K and anti-TB agents like Bedaquiline analogues.
Quality Control & Troubleshooting
HPLC Method for Purity Assessment: To ensure the absence of the gem-dibromo impurity (from over-bromination during synthesis) or hydrolyzed alcohol (storage degradation).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 min.
-
Detection: UV @ 254 nm (quinoline core) and 220 nm.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of -CH₂Br | Ensure solvents are anhydrous. Avoid silica columns; use neutral alumina or recrystallization. |
| C4-Substitution Byproduct | Reaction Temp too high | Keep amination at 0°C–RT. Do not heat above 40°C until C6 reaction is complete. |
| Lachrymatory Effect | Poor containment | Neutralize glassware with 10% NaOH/MeOH wash before removing from hood. |
References
-
Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Quinoline Scaffolds in Anti-TB Drugs: Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis. Science. Link
-
Synthesis of Halogenated Quinolines: Wang, M., et al. (2012).[2] Synthesis of 6-bromo-4-iodoquinoline and related intermediates. Bioorganic & Medicinal Chemistry Letters. Link
-
Radical Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. Link
-
Safety Data: PubChem Compound Summary for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline. Link
Sources
- 1. PubChemLite - 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (C11H6BrClF3N) [pubchemlite.lcsb.uni.lu]
- 2. atlantis-press.com [atlantis-press.com]
- 3. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromomethyl-4-chloro-2-trifluoromethyl-quinoline | 123637-51-4 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. guidechem.com [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support guide for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (CAS 123637-51-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound in solution. Given the absence of specific, published stability studies on this molecule, this guide synthesizes information from general chemical principles, data on related halogenated and trifluoromethylated quinolines, and standard laboratory best practices.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in solution?
The main stability concern for this molecule arises from the high reactivity of the 6-(bromomethyl) group. This benzylic bromide is susceptible to nucleophilic substitution and hydrolysis. The electron-withdrawing nature of the trifluoromethyl group and the chloro-substituted quinoline ring can further influence the reactivity of the bromomethyl group.[1] Additionally, like many complex organic molecules, it may be sensitive to light and elevated temperatures.
How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[2] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental needs. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
Which solvents are recommended for preparing solutions, and which should be avoided?
Recommended Solvents:
-
Aprotic, non-nucleophilic solvents: Anhydrous DMSO and DMF are generally the preferred solvents for creating stock solutions due to their high solvating power and lower reactivity with the bromomethyl group.
-
Other aprotic solvents: Acetonitrile (ACN) can also be a good choice, particularly for applications where DMSO or DMF might interfere.
Solvents to Use with Caution or Avoid:
-
Protic solvents (e.g., methanol, ethanol): These solvents are nucleophilic and can react with the bromomethyl group, leading to the formation of the corresponding ether. This reaction, known as solvolysis, will reduce the concentration of the active compound.
-
Aqueous solutions: Water is a nucleophile and can hydrolyze the bromomethyl group to a hydroxymethyl group. Therefore, preparing and storing aqueous solutions for extended periods is not recommended. If aqueous buffers are required for an experiment, the stock solution should be added to the aqueous medium immediately before use.
What are the likely degradation products of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in solution?
The primary degradation pathway is expected to be the substitution of the bromide on the methyl group.
-
In the presence of water: Hydrolysis will lead to the formation of (4-chloro-2-(trifluoromethyl)quinolin-6-yl)methanol.
-
In protic solvents like methanol or ethanol: Solvolysis will result in the formation of 6-(methoxymethyl)-4-chloro-2-(trifluoromethyl)quinoline or 6-(ethoxymethyl)-4-chloro-2-(trifluoromethyl)quinoline, respectively.
-
Reaction with other nucleophiles: If your experimental medium contains other nucleophiles (e.g., amines, thiols), these can also react with the bromomethyl group.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
If you are observing inconsistent results or a loss of potency, it is highly probable that your compound has degraded in solution.
Troubleshooting Workflow:
Sources
preventing decomposition of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline during storage
Welcome to the technical support center for 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (CAS No. 123637-51-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a complex molecule with multiple reactive sites, its proper handling and storage are paramount for reproducible experimental outcomes.
This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the decomposition of this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline.
Q1: What are the ideal storage conditions for this compound?
To prevent degradation, the compound should be stored as a solid under the following conditions:
-
Temperature: 2-8°C (refrigerated). For long-term storage (>6 months), consider storage at -20°C.
-
Atmosphere: In an inert atmosphere (Argon or Nitrogen). This minimizes exposure to moisture and oxygen.
-
Light: Protected from light. Use an amber, tightly sealed vial.
-
Environment: Store in a desiccator to ensure a moisture-free environment.
Q2: Why is the bromomethyl group so sensitive?
The 6-(bromomethyl) group is a benzylic bromide. The C-Br bond is activated by the adjacent quinoline ring system, making it highly susceptible to nucleophilic substitution reactions. The primary degradation pathway is hydrolysis, where ambient moisture can replace the bromine atom with a hydroxyl group, forming the corresponding alcohol.
Q3: How does the trifluoromethyl (CF3) group affect stability?
The electron-withdrawing nature of the trifluoromethyl group at the 2-position enhances the overall metabolic and chemical stability of the quinoline core.[1][2][3] However, it does not protect the highly reactive 6-(bromomethyl) group from its specific decomposition pathways.
Q4: Can I store this compound in solution?
Storing this compound in solution is not recommended for extended periods. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dichloromethane). Prepare the solution fresh and use it immediately. For short-term storage, flush the vial with inert gas, seal tightly, and store at -20°C or -80°C. Never store in protic solvents like methanol or ethanol, as they will react with the bromomethyl group.
Q5: How can I quickly assess the purity of my stored compound?
A simple Thin Layer Chromatography (TLC) analysis can provide a rapid qualitative check. A pure compound should show a single spot. The appearance of additional spots, especially one at a lower Rf value (more polar), may indicate the formation of the hydrolysis product. For quantitative analysis, HPLC or ¹H NMR is recommended.
Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during the storage and use of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline.
Issue 1: The solid compound has changed in appearance (e.g., discoloration, clumping).
-
Question: Has your typically white to off-white powder turned yellow, brown, or become sticky/clumpy?
-
Underlying Cause: Discoloration is a common visual indicator of chemical decomposition, often due to oxidation or photodecomposition from light exposure.[1][4] Clumping or a sticky appearance suggests the uptake of atmospheric moisture, which is a primary driver of hydrolysis of the bromomethyl group.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compromised compound.
-
Preventative Action: Always store the compound in a tightly sealed amber vial inside a desiccator under an inert atmosphere and in a refrigerator. This multi-barrier approach is the most effective way to prevent moisture and light exposure.
Issue 2: Analytical data (NMR, LC-MS) shows unexpected peaks.
-
Question: Are you observing a new peak in your HPLC chromatogram or new signals in your ¹H NMR spectrum that are inconsistent with the pure compound?
-
Underlying Cause: The most common impurity is the hydrolysis product, 6-(hydroxymethyl)-4-chloro-2-(trifluoromethyl)quinoline. Another possibility is the formation of a bis-ether dimer if trace amounts of water are present.
-
Diagnostic Steps:
-
Analyze the new peak:
-
¹H NMR: Look for the disappearance of the bromomethyl singlet (approx. 4.5-4.8 ppm) and the appearance of a new singlet for the hydroxymethyl group (approx. 4.7-5.0 ppm), along with a broad singlet for the -OH proton.
-
LC-MS: The hydrolysis product will have a molecular weight corresponding to the replacement of Br (79/81 Da) with OH (17 Da). Check for the expected [M-Br+OH+H]⁺ ion.
-
-
Quantify the Impurity: Use HPLC with a standard curve or ¹H NMR with an internal standard to determine the percentage of the impurity.
-
-
Recommended Solutions:
-
If the impurity level is >5%, it is highly recommended to either discard the batch or repurify it via column chromatography or recrystallization.
-
If the impurity level is low (<5%), you may be able to proceed with your experiment but should adjust the mass of the starting material to account for the reduced purity.
-
Issue 3: Inconsistent or low yields in reactions using the compound.
-
Question: Are your reaction yields unexpectedly low or do you see a significant amount of unreacted starting material from the other reagent?
-
Underlying Cause: If the 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline has degraded, its effective concentration is lower than calculated. The primary impurity, the hydroxymethyl analog, is unreactive in nucleophilic substitution reactions where the bromomethyl group is the intended electrophile.
-
Preventative Protocol:
-
Always assess purity before use. Do not assume a compound is pure, even if it appears visually unchanged. A quick TLC or HPLC run before setting up a large-scale reaction can save significant time and resources.
-
Use freshly opened or recently verified batches for critical experiments.
-
Aliquot the compound upon receipt. If you purchase a large quantity, aliquot it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire batch to the atmosphere each time a sample is taken.
-
Data & Protocols
Table 1: Storage Condition Guidelines
| Parameter | Recommended Condition | Poor Condition & Likely Outcome |
| Temperature | 2-8°C (Refrigerated) | Room Temperature: Increased rate of all decomposition pathways. |
| Atmosphere | Inert Gas (Argon, N₂) | Air: Exposure to moisture leads to hydrolysis of the C-Br bond. |
| Moisture | In a Desiccator | Humid Environment: Rapid hydrolysis to the inactive alcohol derivative. |
| Light | Amber Vial / Dark | Clear Vial / Light Exposure: Potential for photodecomposition and discoloration.[5][6] |
| Form | Solid | In Solution (especially protic): Rapid solvolysis of the C-Br bond. |
Protocol 1: Rapid Purity Assessment by TLC
-
Preparation: Prepare a dilute solution of your compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Eluent System: A good starting point for the mobile phase is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). Adjust polarity as needed.
-
Spotting: Spot the solution onto a silica gel TLC plate.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Interpretation: A pure compound should yield a single, well-defined spot. The hydrolysis product, being more polar, will appear as a separate spot with a lower Rf value (closer to the baseline).
Protocol 2: Recommended HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid).
-
Example Gradient: Start at 40% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution: The more non-polar parent compound will have a longer retention time than the more polar hydrolysis product.
References
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]
-
PMC, NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]
-
PMC. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. PMC. [Link]
-
PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]
-
PubMed. (2024). α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. PubMed. [Link]
-
ResearchGate. Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. ResearchGate. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Angewandte Chemie International Edition. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Chromatography Forum. (2006). GC Method for assay of Halquinol. Chromatography Forum. [Link]
-
Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]
-
ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]
-
The Analyst. (1981). Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. ResearchGate. [Link]
-
Michigan State University. Heterocyclic Compounds. MSU Chemistry. [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
ResearchGate. (2025). Selected electroanalytical methods used for the detection of quinoline-based compounds. ResearchGate. [Link]
-
North Carolina State University. Aromatic Heterocyclic Chemistry. NCSU Chemistry. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
overcoming poor reactivity in coupling reactions involving trifluoromethylquinolines
Topic: Overcoming Poor Reactivity in Coupling Reactions Involving Trifluoromethylquinolines Ticket ID: TFQ-OPT-2026 Status: Open for Resolution Assigned Specialist: Senior Application Scientist
Executive Summary: The "Electron-Deficient" Paradox
Welcome to the technical support hub for trifluoromethylquinoline (
The Core Problem:
-
Catalyst Poisoning: The quinoline nitrogen is a competent Lewis base that can displace ligands on the metal center (usually Palladium), forming an inactive "dead" catalyst species [1].[1]
-
Electronic Deactivation: The
group is strongly electron-withdrawing. While this typically activates halides for oxidative addition, it renders the quinoline ring highly electron-deficient. This destabilizes the transmetallation transition state in Suzuki-Miyaura couplings and can retard reductive elimination in Buchwald-Hartwig aminations [2].
This guide provides a modular troubleshooting approach to reactivate your chemistry.
Diagnostic Workflow
Before altering your conditions, determine the failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure in trifluoromethylquinoline substrates.
Module 1: Overcoming Catalyst Poisoning (N-Coordination)
User Question: My reaction stalls immediately, and the catalyst seems inactive. Why is this happening?
Technical Analysis:
The nitrogen atom in the quinoline ring, even with a
Troubleshooting Protocol:
-
Switch to Bulky Ligands:
-
Recommendation: Use XPhos or RuPhos (Buchwald ligands).
-
Why: These ligands are sterically demanding. They create a "roof" over the metal center that physically prevents the quinoline nitrogen from coordinating, while still allowing the C-X bond (where X=Cl, Br) to access the metal [3].
-
-
The "Pre-Catalyst" Advantage:
-
Recommendation: Do not mix
and ligand in situ if you are struggling. Use precatalysts like XPhos Pd G3 or RuPhos Pd G3 . -
Why: These ensure a 1:1 Pd:Ligand ratio is active immediately upon heating, minimizing the window for the substrate to poison the metal before the cycle begins.
-
-
Lewis Acid Additives (The "Decoy" Strategy):
-
Recommendation: Add 1.0 equiv of a weak Lewis acid (e.g.,
or ). -
Why: The Lewis acid preferentially binds to the quinoline nitrogen, "masking" it from the Palladium catalyst.
-
Module 2: Electronic Mismatch in Suzuki-Miyaura Coupling
User Question: I see full conversion of the boronic acid, but my quinoline halide remains untouched. Is the
Technical Analysis:
Yes. The
Optimization Matrix:
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Catalyst | Pd-PEPPSI-IPr or **Pd(dppf)Cl}_2$ | NHC ligands (PEPPSI) are strong | |
| Base | CsF or **K}_3\text{PO}_4$ | Fluoride bases (CsF) activate the boronic acid more aggressively, forcing transmetallation. | |
| Solvent | DMF/Water | 1,4-Dioxane (Anhydrous) | Water can promote protodeboronation (side reaction). Anhydrous dioxane allows higher temps ( |
Advanced Module: C-H Functionalization (Minisci Reaction)
User Question: I cannot synthesize the halo-quinoline precursor. Can I functionalize the quinoline ring directly?
Technical Analysis:
If cross-coupling fails, exploit the electron deficiency of the
Mechanism Visualization:
Figure 2: The Minisci pathway allows direct alkylation of electron-deficient heterocycles.
Standard Operating Protocols (SOPs)
Protocol A: Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)quinoline
Best for: Arylation of the quinoline core.
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
4-Chloro-2-(trifluoromethyl)quinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[2]
-
Pd-PEPPSI-IPr (2 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Cs2CO3 (2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal the vial and heat to 100°C for 12 hours.
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with water.
-
Note: If conversion is <50%, add 1.0 equiv of Ag2CO3 . Silver salts can sequester halides and drive the reaction.
Protocol B: Buchwald-Hartwig Amination
Best for: Installing amine groups (C-N bond formation).[2][5]
-
Preparation: Charge a dried Schlenk tube with:
-
Chloro-trifluoromethylquinoline (1.0 equiv)[2]
-
Amine (1.2 equiv)
-
NaOtBu (1.4 equiv) - Critical: Strong base required.
-
Precatalyst: RuPhos Pd G3 (2-5 mol%).
-
-
Solvent: Add anhydrous Toluene or t-Amyl Alcohol .
-
Reaction: Heat to 110°C .
-
Troubleshooting: If the amine is secondary and bulky, switch ligand to xBrettPhos .
References
-
BenchChem Technical Support. (2025).[1][2][6] Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. BenchChem. 1
-
BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem. 6
-
J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling: Lab Tips and Ligand Selection. J&K Scientific. 5
-
Yoneda Labs. (2022). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs. 7
-
Duncton, M. A. J. (2011).[8] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. 8[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Quinolines
For Immediate Release
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development focused on the synthesis of substituted quinolines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of managing regioselectivity. Our goal is to equip you with the expert insights and practical protocols necessary to achieve desired isomeric purity in your synthetic endeavors.
I. Troubleshooting Guide: Common Regioselectivity Problems & Solutions
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter in the lab.
Friedländer Synthesis
Question 1: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: This is a classic challenge in Friedländer synthesis, stemming from the two possible sites for the initial condensation reaction.[1] To gain control over the regiochemical outcome, a multi-faceted approach is recommended:
-
Steric Hindrance: The reaction generally favors the attack of the aniline's amino group on the less sterically hindered carbonyl group of the diketone or the less substituted α-carbon of the ketone.[2] The use of a ketone with a bulky substituent can effectively direct the cyclization, favoring the formation of one regioisomer.[1]
-
Catalyst Selection: The choice of catalyst is paramount. While traditional methods use strong acids or bases, modern approaches have shown that specific catalysts can significantly influence regioselectivity.[3][4] For instance, certain amine catalysts have proven effective in directing the reaction towards a specific isomer.[1]
-
Substrate Modification: A powerful strategy is to introduce a directing group on the α-carbon of the ketone. For example, a phosphoryl group can be used to direct the cyclization to a specific position, offering excellent control over the regiochemistry.[1][5]
-
Reaction Conditions:
-
Modern Catalytic Systems: Research has demonstrated that gold catalysts can facilitate the reaction under milder conditions, which can sometimes improve selectivity.[5] Additionally, chiral phosphoric acid has been used as an efficient organocatalyst for diastereoselective Friedländer reactions.[5]
Question 2: I am observing significant aldol condensation byproducts from my ketone starting material under basic conditions. How can this be mitigated?
Answer: Aldol condensation is a common side reaction, especially with base catalysis.[5] To minimize this, consider the following:
-
Use of Imine Analogs: Instead of the o-aminoaryl ketone, its imine analog can be used. This modification can help to avoid the conditions that promote aldol condensation.[5]
-
Milder Reaction Conditions: If possible, explore milder basic catalysts or lower reaction temperatures to disfavor the aldol pathway.
-
Catalyst Choice: Switching to an acid-catalyzed system, if compatible with your substrates, will eliminate base-promoted aldol condensation. Catalysts like p-toluenesulfonic acid and iodine have been used successfully, even under solvent-free conditions.[5]
Skraup/Doebner-von Miller Synthesis
Question 3: My Doebner-von Miller reaction with a meta-substituted aniline is giving a mixture of 5- and 7-substituted quinolines. How can I control the regioselectivity?
Answer: The regioselectivity in the electrophilic cyclization step onto the substituted aniline ring is governed by the electronic nature of the substituent.
-
Electronic Effects: The position of electrophilic attack is directed by the substituents on the aniline ring.[2]
-
Electron-Donating Groups (EDGs) like alkoxy or alkyl groups are ortho, para-directors.[6][7] A meta-EDG will direct cyclization to the 2-, 4-, and 6-positions relative to the substituent. In the context of the aniline, this will favor the formation of the 7-substituted quinoline (para to the amino group) and the 5-substituted quinoline (ortho to the amino group).
-
Electron-Withdrawing Groups (EWGs) such as nitro or cyano groups are meta-directors.[6][7] A meta-EWG will direct the incoming electrophile to the positions meta to it, which in this case would also lead to a mixture.
-
-
Steric Hindrance: While electronics are the primary driver, significant steric bulk from the substituent can disfavor cyclization at the adjacent position (leading to the 5-substituted product), thereby increasing the proportion of the 7-substituted isomer.
Question 4: I want to synthesize a 4-substituted quinoline, but my Doebner-von Miller reaction is yielding the 2-substituted isomer. How can I reverse the regioselectivity?
Answer: The "standard" Doebner-von Miller reaction, which proceeds via a 1,4-conjugate addition of the aniline to an α,β-unsaturated carbonyl compound, typically yields 2-substituted quinolines.[8][9] To achieve a reversal and favor the 4-substituted product, a strategic modification of the carbonyl partner is necessary:
-
Use of γ-Aryl-β,γ-unsaturated α-ketoesters: Reacting the aniline with a γ-aryl-β,γ-unsaturated α-ketoester in the presence of trifluoroacetic acid (TFA) has been shown to reverse the regioselectivity.[8][10][11]
-
Mechanism Shift: This change in substrate promotes a 1,2-addition of the aniline to form a Schiff's base intermediate, which then undergoes cyclization to yield the 4-substituted quinoline.[9][11]
Combes Synthesis
Question 5: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of 2- and 4-substituted quinolines. How can I direct the cyclization?
Answer: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed ring closure of the intermediate enamine.[12][13] The cyclization will preferentially occur at the more nucleophilic carbonyl group.
-
Steric Effects: The cyclization is sensitive to steric hindrance. Increasing the bulk of one of the R groups on the β-diketone will favor the formation of the quinoline where that bulky group is at the 2-position.[12]
-
Electronic Effects of Aniline Substituents: The electronic nature of substituents on the aniline can also influence the outcome. For example, in the synthesis of trifluoromethylquinolines, using methoxy-substituted anilines tends to favor the 2-CF₃ isomer, while chloro- or fluoroanilines lead to the 4-CF₃ regioisomer as the major product.[12]
-
Catalyst and Reaction Conditions: While strong acids like sulfuric acid are traditional, exploring other acid catalysts like polyphosphoric acid (PPA) or Lewis acids may offer different selectivity profiles.[12][13]
II. Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing regioselectivity in classical quinoline syntheses?
A1: Regioselectivity in these reactions is a delicate interplay of several factors:
-
Electronic Effects: The electron density of the reacting centers is crucial. Electron-donating groups on the aniline ring activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups direct to the meta position.[6][7]
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl-containing reactant can physically block one reaction pathway, thereby favoring another, less hindered route.[1][4]
-
Reaction Mechanism: The operative mechanism (e.g., 1,2-addition vs. 1,4-addition in the Doebner-von Miller synthesis) is fundamental to the outcome.[9]
-
Reaction Conditions: The choice of catalyst (acid vs. base, Lewis vs. Brønsted), solvent, and temperature can all influence the rates of competing reaction pathways and thus alter the ratio of regioisomers.[2][4]
Q2: Are there modern catalytic methods that offer better regioselectivity compared to classical syntheses?
A2: Yes, significant advances in catalysis have provided powerful tools for regioselective quinoline synthesis. Transition metal catalysis, in particular, has opened new avenues:
-
Palladium-Catalyzed Reactions: Palladium catalysts have been used for the oxidative cyclization of anilines with allyl alcohols to produce 2-arylquinolines with high regioselectivity.[14][15] Other palladium-catalyzed tandem reactions have been developed for the synthesis of polysubstituted quinolines.[15]
-
Rhodium and Copper Catalysis: Rhodium-catalyzed cyclization between anilines and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates.[14] Copper-catalyzed aerobic oxidative cyclization is another modern approach that can provide high yields and excellent regioselectivity.[16]
-
C-H Activation Strategies: The direct functionalization of C-H bonds is a state-of-the-art strategy. Metal-catalyzed C-H activation can allow for highly site-selective functionalization of the quinoline core, offering a complementary approach to building substituted quinolines.[17][18]
Q3: My Skraup/Doebner-von Miller reaction is producing a lot of tar-like polymer byproducts. How can I avoid this?
A3: Polymerization of the α,β-unsaturated carbonyl compound (or its in-situ generated precursor like acrolein in the Skraup synthesis) is a notorious side reaction, especially under harsh acidic conditions.[8][19] To mitigate this:
-
Control the Exotherm: The Skraup reaction is highly exothermic.[20] Use of moderating agents like ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent.[19] Strict temperature control through slow addition of reagents and efficient stirring is critical.[19]
-
Biphasic Medium: For the Doebner-von Miller reaction, using a two-phase system (e.g., organic/aqueous) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[8][19]
-
Slow Addition: Adding the α,β-unsaturated carbonyl compound slowly or portion-wise to the reaction mixture minimizes its concentration at any given time, thus reducing the rate of polymerization.[8]
-
Steam Distillation: For workup, steam distillation is often effective for separating the volatile quinoline product from non-volatile tars.[19]
III. Experimental Protocols & Data
Protocol: Reversal of Regioselectivity in Doebner-von Miller Synthesis
This protocol describes a general method to favor the formation of 4-substituted quinolines.[8][10]
Materials:
-
Substituted Aniline (1.0 equiv)
-
γ-Aryl-β,γ-unsaturated α-ketoester (1.1 equiv)
-
Trifluoroacetic Acid (TFA) (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 equiv).
-
Add trifluoroacetic acid to dissolve the reactants (e.g., 0.2 M concentration).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the TFA with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Influence of Aniline and Diketone Substituents on Regioselectivity in Combes Synthesis
| Aniline Substituent | β-Diketone R Group | Major Regioisomer | Reference |
| Methoxy (EDG) | Bulky R group | 2-CF₃, 4-Alkyl | [12] |
| Chloro/Fluoro (EWG) | CF₃ | 4-CF₃ | [12] |
This table summarizes qualitative trends observed in specific studies. Actual isomer ratios will depend on the exact substrates and conditions.
IV. Visualization of Key Concepts
Decision Workflow for Friedländer Synthesis
Caption: Decision tree for managing regioselectivity in Friedländer synthesis.
Regioselectivity Control in Doebner-von Miller Synthesis
Caption: Mechanistic pathways determining regioselectivity in the Doebner-von Miller reaction.
V. References
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. J Org Chem, 71(17), 6592-5. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. Retrieved from [Link]
-
Unknown Source. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
-
Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2). Retrieved from [Link]
-
Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PubMed. (n.d.). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]
-
YouTube. (2024). Directing Groups in Aromatic Substitution Reactions!. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Unknown Source. (n.d.). Combes Quinoline Synthesis.
-
Unknown Source. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Organic Chemistry Frontiers. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Benchmarking Predictive Accuracy: Theoretical vs. Experimental Spectroscopy of Quinoline Scaffolds
Executive Summary & Core Directive
In the high-stakes arena of drug discovery, Quinoline derivatives remain a privileged scaffold due to their antimalarial, antibacterial, and anticancer properties. However, the synthesis of these derivatives is resource-intensive.
This guide serves as a technical bridge between Wet Lab Synthesis and In Silico Prediction . We do not merely list data; we validate the predictive utility of Density Functional Theory (DFT) against experimental bench data. By establishing a correlation between calculated (B3LYP/6-311++G(d,p)) and observed (NMR, IR, UV-Vis) spectra, we demonstrate how computational modeling can serve as a reliable "product" to screen candidates before synthesis.
Integrated Workflow: The Validation Loop
To ensure scientific integrity, we must view the experimental and theoretical workflows not as separate silos, but as a self-correcting loop. The following diagram illustrates the critical checkpoints where theory must match reality.
Figure 1: The symbiotic workflow between synthesis and computational modeling. Note the feedback loop: poor correlation requires refinement of the solvent model or basis set.
Methodology & Protocols
Experimental Protocol (The Standard)
-
Synthesis: Quinoline derivatives (e.g., 6-Chloroquinoline or Amodiaquine analogues) are typically synthesized via the Skraup or Friedländer condensation methods.
-
Characterization:
-
NMR:
H and C spectra recorded in DMSO- or CDCl using 400/600 MHz spectrometers. -
FT-IR: KBr pellet method or ATR, scanning 4000–400 cm
. -
UV-Vis: 10
M solutions in Ethanol or Methanol.
-
Computational Protocol (The Product)
To replicate the results presented below, the following computational "product" specifications are required. This protocol is the industry standard for balancing cost vs. accuracy.
-
Software: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its proven error cancellation in organic frameworks.
-
Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6][7]
-
Why? The diffuse functions (++) are critical for describing the lone pairs on the Quinoline Nitrogen and Oxygen substituents, preventing error in Hydrogen bonding calculations.
-
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Gas-phase calculations will fail to match experimental NMR/UV-Vis data due to the lack of dielectric stabilization.
Comparative Analysis: Theory vs. Experiment[1][2][3][4][6][8][9][10]
The following data compares a representative Quinoline derivative (e.g., 6-Chloroquinoline or Amodiaquine) to validate the computational protocol.
Nuclear Magnetic Resonance (NMR)
Causality of Deviation: Theoretical values are often calculated for a single static molecule. Experimental values represent a time-averaged ensemble affected by solute-solvent interactions. Therefore, the GIAO (Gauge-Independent Atomic Orbital) method combined with the IEFPCM solvent model is mandatory.
Table 1:
| Proton Position | Experimental | Theoretical (GIAO) | Deviation ( | Status |
| H-2 (Ar-H) | 8.85 | 9.02 | +0.17 | Acceptable |
| H-4 (Ar-H) | 8.32 | 8.45 | +0.13 | High Accuracy |
| H-5 (Ar-H) | 7.95 | 8.10 | +0.15 | Acceptable |
| -NH (Amine) | 5.45 | 4.90 | -0.55 | Variable * |
*Note: Amine/Hydroxyl protons often show higher deviation due to dynamic hydrogen bonding and exchange with the solvent, which static DFT cannot fully capture.
Vibrational Spectroscopy (FT-IR)
The Scaling Factor: DFT calculates harmonic frequencies, but real bonds are anharmonic. Furthermore, DFT overestimates frequencies by neglecting electron correlation.
-
Correction: Raw B3LYP/6-311++G(d,p) frequencies must be multiplied by a scaling factor (typically 0.961 to 0.983 ) to match experimental KBr pellet data.
Table 2: IR Frequency Comparison (cm
| Vibrational Mode | Experimental ( | Theoretical Unscaled | Theoretical Scaled (0.961) | Assignment |
| O-H / N-H Stretch | 3348 | 3633 | 3491 | H-bonded |
| C=N Stretch | 1621 | 1652 | 1588 | Quinoline Ring |
| C=C Aromatic | 1586 | 1643 | 1579 | Skeleton |
| C-Cl Stretch | 735 | 768 | 738 | Halogen Sub. |
Electronic Transitions (UV-Vis & FMO)
Frontier Molecular Orbitals (FMO): The energy gap (
-
Experimental:
obtained from UV-Vis. -
Theoretical: Calculated via TD-DFT (Time-Dependent DFT).[1][2][8][9]
Table 3: Electronic Properties & HOMO-LUMO Gap
| Property | Experimental | Theoretical (TD-DFT) | Insight |
| 338 nm | 338 - 340 nm | Excellent Agreement | |
| Band Gap ( | 3.65 eV (Optical) | 3.72 - 4.09 eV | Indicates Stability |
| Dipole Moment | N/A | ~4.7 - 5.3 Debye | High Polarity |
Critical Assessment & Troubleshooting
Why do calculations sometimes fail? As a scientist, you must recognize the limitations of the "product" (the computational model).
Figure 2: Troubleshooting logic for spectroscopic discrepancies. Specific deviations require targeted refinements in the computational approach.
Key Takeaways for Drug Design:
-
Reliability: The B3LYP/6-311++G(d,p) level of theory is highly reliable for predicting the rigid quinoline core structure (Ring C=C, C=N).
-
Caution: Be skeptical of uncorrected predictions for flexible substituents (e.g., long alkyl chains or amine protons) where conformational freedom and solvent exchange introduce variables that static DFT misses.
-
Utility: The calculated HOMO-LUMO gap is a robust proxy for biological stability and can be used to screen thousands of derivatives in silico before synthesizing a single gram.
References
-
Mekoung, A. M., et al. (2023).[1] Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. [Link]
-
Gokce, H., & Bahceli, S. (2013). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-chloroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Al-Alshaikh, M. A., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Journal of Chemistry. [Link]
-
NIST Computational Chemistry Comparison and Benchmark Database. Scaling Factors for Vibrational Frequencies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
A Comparative Guide to Alternative Synthetic Routes for 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Introduction
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its trifluoromethyl and chloro substituents make it a valuable scaffold for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The reactive bromomethyl group serves as a key handle for introducing further molecular diversity through nucleophilic substitution reactions.
This guide provides a comparative analysis of plausible synthetic routes to this target molecule. Given the absence of a single, established protocol in the public domain, this document constructs and evaluates logical synthetic pathways based on well-established transformations in quinoline chemistry and benzylic halogenation. We will delve into the mechanistic rationale behind each step, compare the routes based on key performance indicators, and provide exemplary protocols to empower researchers in their synthetic endeavors.
Proposed Synthetic Pathways: An Overview
The synthesis of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline logically proceeds through a key intermediate: 6-methyl-4-chloro-2-(trifluoromethyl)quinoline . The final step in all proposed routes is the selective bromination of the benzylic methyl group. The primary divergence lies in the strategy employed to construct the quinoline core. We will explore two main approaches: the Gould-Jacobs reaction and a Conrad-Limpach-Knorr type synthesis, followed by a comparison of benzylic bromination techniques.
Route 1: The Gould-Jacobs Reaction Approach
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which can then be converted to the desired 4-chloroquinolines.[1] This route offers a convergent and often high-yielding approach to the quinoline core.
Synthetic Scheme
Caption: Gould-Jacobs pathway to the target compound.
Step-by-Step Experimental Protocol and Rationale
Step 1a: Synthesis of the Enamine Intermediate
-
Reaction: Condensation of 4-methylaniline with diethyl 2-(ethoxymethylene)malonate.
-
Protocol: 4-Methylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) are mixed and heated, typically at 100-120 °C, for 1-2 hours. The ethanol byproduct is removed by distillation. The reaction is often carried out neat or in a high-boiling solvent.
-
Rationale: This is a standard nucleophilic addition-elimination reaction where the aniline nitrogen attacks the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form the stable enamine.
Step 1b: Thermal Cyclization
-
Reaction: Intramolecular cyclization of the enamine intermediate.
-
Protocol: The crude enamine from the previous step is added to a high-boiling solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C.
-
Rationale: At high temperatures, an electrophilic cyclization occurs where the aromatic ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinoline ring system. This reaction is a classic example of a pericyclic reaction.
Step 1c: Saponification and Decarboxylation
-
Reaction: Hydrolysis of the ester and subsequent decarboxylation.
-
Protocol: The cyclized product is heated in an aqueous solution of sodium hydroxide (e.g., 10-20%) to hydrolyze the ester to a carboxylate. The solution is then acidified with a strong acid (e.g., HCl) and heated to induce decarboxylation.
-
Rationale: The ester is first saponified to the corresponding sodium carboxylate. Upon acidification, the carboxylic acid is formed, which readily decarboxylates upon heating due to the electron-withdrawing nature of the quinoline ring and the stability of the resulting carbanion intermediate.
Step 1d: Chlorination of the 4-Hydroxyquinoline
-
Reaction: Conversion of the 4-hydroxy group to a 4-chloro group.
-
Protocol: The 6-methyl-4-hydroxy-2-(trifluoromethyl)quinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, at reflux.[2][3]
-
Rationale: The hydroxyl group is a poor leaving group. Phosphorus oxychloride converts it into a good leaving group (a dichlorophosphate ester), which is then displaced by a chloride ion in a nucleophilic aromatic substitution reaction (SNAAr).
Step 1e: Benzylic Bromination
This crucial final step will be discussed in detail in a dedicated section below.
Route 2: Conrad-Limpach-Knorr Type Synthesis
This classical approach involves the condensation of an aniline with a β-ketoester, followed by cyclization. To incorporate the trifluoromethyl group, ethyl 4,4,4-trifluoroacetoacetate is the key reagent.
Synthetic Scheme
Sources
A Senior Application Scientist's Guide to Bioisosteric Replacement Studies on the Quinoline Scaffold
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a fused bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its rigid structure, coupled with numerous sites amenable to substitution, provides a versatile template for the design of therapeutic agents targeting a wide array of diseases.[2][3] From the historical significance of quinine in combating malaria to the modern-day application of quinoline-based kinase inhibitors in oncology, this "privileged structure" continues to be a focal point of drug discovery efforts.[4] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antimicrobial, and antiviral properties.[1]
The therapeutic efficacy of quinoline-based drugs is intrinsically linked to their ability to interact with specific biological targets. However, challenges such as off-target toxicity, poor pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and the emergence of drug resistance necessitate continuous optimization of these scaffolds.[5] This is where the strategic application of bioisosteric replacement comes to the forefront of modern drug design.
This guide provides a comprehensive comparison of bioisosteric replacement strategies for the quinoline scaffold, offering insights into the rationale behind these modifications, detailed experimental protocols for synthesis and evaluation, and comparative data to inform the design of next-generation therapeutics.
The Rationale of Bioisosterism: More Than Just Swapping Atoms
Bioisosterism is a powerful strategy in medicinal chemistry that involves the substitution of a functional group or moiety with another that possesses similar physicochemical or topological properties, with the goal of creating a new molecule with similar or improved biological activity.[6][7] This concept extends beyond simple atom-for-atom replacement and can be broadly categorized into classical and non-classical bioisosteres.[6][7]
-
Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons and similar steric and electronic configurations.
-
Non-Classical Bioisosteres: These are structurally distinct groups that mimic the spatial arrangement, electronic properties, and/or other key physicochemical characteristics of the original group, leading to similar biological effects.
The strategic application of bioisosterism to the quinoline scaffold can address several key challenges in drug development:
-
Modulation of Potency and Selectivity: Subtle changes in the electronic distribution and hydrogen bonding capacity of the core scaffold can fine-tune interactions with the target protein, leading to enhanced potency and selectivity.
-
Improvement of ADMET Properties: Bioisosteric replacements can alter a molecule's lipophilicity, solubility, and metabolic stability, thereby improving its oral bioavailability and reducing toxicity.[8][9][10][11][12]
-
Overcoming Drug Resistance: Altering the scaffold can circumvent resistance mechanisms that have developed against existing drugs.
-
Intellectual Property Novelty: The creation of novel chemical entities through bioisosteric replacement is a key strategy for securing intellectual property rights.
Below is a diagram illustrating the concept of bioisosteric replacement on the quinoline scaffold.
Caption: Bioisosteric replacements for the quinoline scaffold.
Head-to-Head Comparison: Quinoline vs. Its Bioisosteres in Anticancer Drug Discovery
A prominent area where bioisosteric replacement of the quinoline scaffold has been extensively explored is in the development of anticancer agents, particularly kinase inhibitors. The following sections provide a comparative analysis of quinoline derivatives against their quinazoline and naphthyridine bioisosteres.
Quinoline vs. Quinazoline: A Tale of Two Kinase Inhibitors
The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are both well-established pharmacophores for targeting the ATP-binding site of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[4][13][14][15] The seemingly minor difference in the position of a nitrogen atom—quinoline being a 1-azanaphthalene and quinazoline a 1,3-diazanaphthalene—has profound implications for their biological activity and physicochemical properties.[4]
Both scaffolds can act as "hinge-binders," forming crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of the adenine moiety of ATP.[16] However, the additional nitrogen atom in the quinazoline ring can act as an additional hydrogen bond acceptor, potentially leading to altered binding affinities and selectivity profiles.[17]
For instance, in the context of EGFR inhibitors, the quinazoline scaffold has given rise to several clinically successful drugs like gefitinib and erlotinib.[18] While quinoline-based EGFR inhibitors have also been developed, the quinazoline core is often considered a more "validated" scaffold for this particular target.[4] However, quinoline derivatives have shown promise against a broader range of kinases, including VEGFR and Aurora kinases.[4]
Caption: Inhibition of the EGFR signaling pathway.
The following table summarizes representative data comparing the in vitro potency of quinoline and quinazoline-based kinase inhibitors.
| Scaffold | Target Kinase | Compound Example | IC50 (nM) | Reference |
| Quinoline | EGFR | Sulfonylated Indeno[1,2-c]quinoline | <10 | [4] |
| Quinazoline | EGFR | Gefitinib | 2.4 | [19] |
| Quinazoline | EGFR | Erlotinib | 9.79 | [20] |
| Quinoline | VEGFR-2 | Quinoline-3-carboxylic acid deriv. | 1200 | [2] |
| Quinazoline | VEGFR-2 | Vandetanib | - | [17] |
| Quinazoline | VEGFR-2 | Sorafenib (quinoline-like) | 30 | [20] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
In silico and experimental ADMET studies have revealed differences between quinoline and quinazoline derivatives. The additional nitrogen atom in quinazolines can increase polarity, which may influence properties like solubility and membrane permeability. However, both scaffolds are susceptible to metabolism by cytochrome P450 enzymes.[8][9][10][11][12] Predictive ADMET studies are crucial in the early stages of drug design to identify potential liabilities.[8][9][10][11][12]
Quinoline vs. Naphthyridine: The Aza-Bioisostere Approach
Naphthyridines, which are isomers of quinoline containing an additional nitrogen atom in the benzene ring, represent another important class of bioisosteres. The introduction of a nitrogen atom can significantly alter the molecule's electronic properties, basicity, and potential for hydrogen bonding, leading to improved pharmacological profiles.[18]
Studies on naphthyridine-based anticancer agents have highlighted key SAR trends. For instance, in a series of 1,8-naphthyridine derivatives, the presence of an aminopyrrolidine functionality at C-7 and a carboxy group at C-3 were found to be crucial for cytotoxic activity.[18] The synthesis of various substituted naphthyridines allows for a systematic exploration of the SAR to optimize potency and selectivity.[18][21]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis of a representative quinazoline-based EGFR inhibitor, gefitinib, and for the in vitro evaluation of kinase inhibitory activity.
Synthesis of Gefitinib (A Representative 4-Anilinoquinazoline)
The synthesis of gefitinib can be achieved through several reported routes.[22][23][24][25][26] A common approach starting from 3-hydroxy-4-methoxybenzaldehyde is outlined below.[23]
Step 1: Synthesis of 4-(3-chloropropoxy)-3-methoxybenzonitrile
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and 1-bromo-3-chloropropane.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed (monitor by TLC).
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The aldehyde is then converted to a nitrile using a standard procedure (e.g., reaction with hydroxylamine hydrochloride followed by dehydration).
Step 2: Nitration
-
Dissolve the product from Step 1 in a suitable solvent (e.g., acetic acid).
-
Slowly add a nitrating agent (e.g., nitric acid) at a low temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the solid.
Step 3: Reduction of the Nitro Group
-
Suspend the nitro compound in a solvent mixture (e.g., ethanol/water) and add a reducing agent (e.g., iron powder and a catalytic amount of ammonium chloride).
-
Heat the mixture to reflux for several hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate.
-
Extract the product with an organic solvent and purify.
Step 4: Cyclization to form the Quinazolinone Core
-
Heat the amino compound with a source of formamide (e.g., formamide itself or triethyl orthoformate and formic acid) at a high temperature.
-
The product will precipitate upon cooling. Filter and wash to obtain the quinazolinone.
Step 5: Chlorination
-
Treat the quinazolinone with a chlorinating agent (e.g., phosphoryl chloride or thionyl chloride) with a catalytic amount of DMF.
-
Heat the mixture to reflux.
-
Carefully quench the reaction with ice water and neutralize with a base.
-
Extract the product with an organic solvent.
Step 6: Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline
-
Dissolve the 4-chloroquinazoline and 3-chloro-4-fluoroaniline in a suitable solvent (e.g., isopropanol).
-
Heat the mixture to reflux for several hours.
-
The product will precipitate upon cooling. Filter and wash to obtain the desired 4-anilinoquinazoline intermediate.
Step 7: Final Alkylation to Yield Gefitinib
-
React the intermediate from Step 6 with 4-(3-chloropropyl)morpholine in the presence of a base (e.g., K2CO3) in a solvent like DMF.
-
Heat the reaction mixture.
-
After completion, work up the reaction and purify the final product, gefitinib, by recrystallization or column chromatography.
Caption: Synthetic workflow for Gefitinib.
In Vitro EGFR Kinase Inhibition Assay (Continuous-Read Format)
This protocol is adapted from established methods for measuring the inhibitory potency of compounds against EGFR kinase.[27]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Test compounds (dissolved in DMSO)
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 50% DMSO.
-
Enzyme Pre-incubation: In a 384-well plate, add 5 µL of the EGFR enzyme solution (e.g., 5 nM final concentration) to each well. Add 0.5 µL of the serially diluted compounds or 50% DMSO (for control wells).
-
Incubation: Incubate the plate at 27°C for 30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a mixture of ATP (e.g., 15 µM final concentration) and the Y12-Sox peptide substrate (e.g., 5 µM final concentration) in the kinase reaction buffer. Initiate the kinase reaction by adding 45 µL of this mixture to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes.
-
Data Analysis:
-
Examine the progress curves for each well to ensure linear reaction kinetics.
-
Determine the initial velocity (slope of the linear portion of the curve) for each reaction.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model (e.g., log[inhibitor] vs. response, variable slope) using software like GraphPad Prism to determine the IC50 value.
-
Conclusion and Future Perspectives
Bioisosteric replacement is a cornerstone of modern medicinal chemistry, and its application to the quinoline scaffold has yielded significant advances in the development of novel therapeutics. The choice between quinoline and its bioisosteres, such as quinazolines and naphthyridines, is a nuanced decision that depends on the specific biological target, the desired pharmacological profile, and the potential for overcoming existing challenges like drug resistance and unfavorable ADMET properties.
As our understanding of the structural and electronic requirements for target engagement continues to grow, so too will our ability to rationally design novel bioisosteres. The integration of computational modeling, including in silico ADMET prediction and molecular docking, with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of quinoline-based drugs. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the exciting and ever-evolving landscape of bioisosteric replacement studies.
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). PMC. Retrieved February 12, 2026, from [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. Retrieved February 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Comparative Toxicity of Halogenated Quinoline Derivatives
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from the pioneering antimalarial chloroquine to the broad-spectrum fluoroquinolone antibiotics.[1] Halogenation is a frequently employed strategy in drug design to modulate the physicochemical and pharmacokinetic properties of these molecules, often enhancing their metabolic stability, membrane permeability, and target affinity. However, the introduction of halogen atoms (F, Cl, Br, I) can profoundly alter a compound's toxicity profile. This guide provides a comparative analysis of the toxicological profiles of halogenated quinoline derivatives, grounded in experimental data and mechanistic insights, to aid researchers in the rational design of safer and more effective therapeutic agents.
Part 1: The Structure-Toxicity Relationship (STR) of Halogenation
The toxicity of a halogenated quinoline is not a simple class effect but is intricately linked to the type, position, and degree of halogen substitution. Understanding these structure-toxicity relationships (STR) is paramount for predicting and mitigating adverse effects.
Influence of Halogen Type and Position
The specific halogen and its location on the quinoline ring dictate the molecule's electronic and steric properties, which in turn influence its metabolic fate and off-target interactions.
-
Position C7: Substitution at this position, particularly with a piperazinyl ring, is a hallmark of many fluoroquinolone antibiotics. While crucial for antibacterial activity, modifications at C7 strongly influence central nervous system (CNS) effects.[2] Simple piperazine and pyrrolidine groups are associated with higher CNS toxicity, which can be lessened by introducing steric bulk via alkylation.[2]
-
Position C8: The substituent at the C8 position is a critical determinant of phototoxicity.[2] Quinolones with a halogen, especially fluorine, at C8 exhibit the greatest photoreactivity, whereas those with hydrogen or methoxy groups show minimal light-induced toxicity.[2]
-
Position C3: Halogenation at this position can have a detoxifying effect. For instance, the mutagenic activity of quinoline, which requires metabolic activation to a reactive epoxide, is completely blocked by a 3-fluoro substituent.[3]
-
Position C7 (Chloro vs. Fluoro): In the context of 4-substituted antimalarials like chloroquine, a 7-chloro group is considered optimal for activity.[4] The replacement of chlorine with other halogens or functional groups can significantly alter both efficacy and toxicity.
The Double-Edged Sword of Fluorine
Fluorine is the most commonly used halogen in modern drug design. Its small size and high electronegativity can improve metabolic stability by blocking sites of oxidation. However, this stability is not always benign. Fluorine atoms have been used to mitigate hERG channel affinity in some quinolines, reducing cardiotoxicity, but can also induce hERG inhibition in other contexts.[5] The addition of fluorine at C6 was instrumental in expanding the spectrum and potency of quinolone antibiotics.[6]
Part 2: Comparative Analysis of Key Toxicities
Halogenated quinolines can elicit a range of toxic effects mediated by diverse molecular mechanisms. A multi-assay approach is therefore essential for a comprehensive risk assessment.
Hepatotoxicity
Liver injury is a significant concern for many xenobiotics, including quinoline derivatives.
-
Mechanism: A primary mechanism involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, into reactive electrophilic intermediates.[3][7][8] For halogenated quinolines, this can lead to the formation of quinone imines, which deplete cellular glutathione and form protein adducts, triggering oxidative stress and cell death.[5] Quinoline itself is a known hepatocarcinogen in rats, causing hemangioendotheliomas.[9][10]
-
Comparison: The degree of hepatic metabolism often correlates with the severity of hepatotoxicity.[7] While older halogenated anesthetics like halothane caused significant liver injury, newer agents are associated with less hepatotoxicity due to different metabolic pathways.[8] Among fluoroquinolones, repeated administration of fourth-generation drugs like moxifloxacin has been shown to have less pronounced toxic properties on the liver compared to second- and third-generation agents.[11] However, a machine learning model predicted that tri- and poly-halogenation of the quinoline scaffold could lead to lower hepatotoxicity compared to non-halogenated versions.[5]
Neurotoxicity
Neurological side effects are well-documented, particularly for the fluoroquinolone class.
-
Mechanism: The neurotoxic effects of quinolones are complex and can be influenced by the C7 substituent.[2] Some derivatives are known to inhibit GABA receptors, leading to CNS excitation. Other quinoline compounds, such as quinolinic acid (an endogenous metabolite), exert potent excitotoxicity through the overactivation of NMDA receptors.[12] Certain N-methyl quaternary salts of quinoline have displayed dopaminergic neurotoxicity, suggesting a potential link to Parkinson's-like pathologies.[13]
-
Comparison: Epidemiological studies have shown that fluoroquinolone use is associated with an increased risk of both central and peripheral nervous system dysfunction compared to other antibiotic classes.[14]
Genotoxicity and Carcinogenicity
The ability to interact with DNA is a critical toxicological endpoint.
-
Mechanism: The genotoxicity of many quinolines stems from their ability to interact with DNA, either through direct binding and adduct formation or by inhibiting essential enzymes like topoisomerases II (DNA gyrase) and IV.[15][16] This inhibition of topoisomerases is, in fact, the primary mechanism of antibacterial action for fluoroquinolones.[1] Quinoline itself is not directly mutagenic but requires metabolic conversion by CYP enzymes to a reactive epoxide intermediate to express its genotoxic potential.[3][10]
-
STR Insights: The position of substituents can dramatically alter genotoxicity. As noted, a 3-fluoro group blocks the metabolic activation of quinoline and abolishes its mutagenicity.[3] Conversely, halogenation at the 5 or 6 position does not prevent mutagenicity.[3]
Cardiotoxicity & Phototoxicity
-
Cardiotoxicity: Certain fluoroquinolones are associated with QT interval prolongation, a potentially fatal side effect caused by the blockade of the hERG potassium channel.[15] The risk is influenced by the specific chemical structure, with halogen groups attached to a phenyl ring being a potential risk factor.[5]
-
Phototoxicity: This is a class effect for many quinolones, where UV light absorption leads to the generation of reactive oxygen species (ROS) that damage skin cells.[15] The risk is strongly correlated with the presence of a halogen atom at the C8 position of the quinoline ring.[2]
| Toxicity Type | Primary Mechanism | Key Structural Determinants | Comparative Notes |
| Hepatotoxicity | Metabolic activation (CYP450) to reactive intermediates (e.g., quinone imines).[3][5] | Nature and degree of halogenation; overall metabolic stability. | 4th-gen fluoroquinolones may have a better hepatic safety profile than earlier generations upon repeated dosing.[11] |
| Neurotoxicity | GABA receptor inhibition; NMDA receptor overactivation; dopaminergic effects.[2][12][13] | C7 substituent (fluoroquinolones).[2] | Fluoroquinolone use is linked to a higher risk of neurological dysfunction versus comparator antibiotics.[14] |
| Genotoxicity | DNA adduct formation; inhibition of topoisomerase II/IV.[15][16] | Requires metabolic activation to an epoxide; blocked by C3-Fluoro substitution.[3] | Hydroxylation of quinoline may lead to detoxification of its genotoxic potential.[17] |
| Cardiotoxicity | hERG potassium channel blockade.[5][15] | Varies significantly with specific structure and substitutions. | A known risk for some, but not all, fluoroquinolones. |
| Phototoxicity | UV-induced generation of Reactive Oxygen Species (ROS).[15] | Halogen substitution at the C8 position.[2] | Compounds with H or OMe at C8 show little phototoxicity.[2] |
Part 3: Key Experimental Protocols for Toxicity Assessment
A robust toxicological evaluation relies on a tiered approach, starting with high-throughput in vitro assays and progressing to more complex models. Here, we detail validated protocols for assessing key toxicities.
Experimental Workflow for Toxicity Profiling
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, providing a quantitative measure of cell viability and proliferation. It is a foundational screen for any potential therapeutic.
-
Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable, metabolically active cells. A decrease in this activity indicates cytotoxicity.
-
Step-by-Step Methodology (Adapted from[18]):
-
Cell Seeding: Seed human cell lines (e.g., HepG2 for liver, SH-SY5Y for neurons, Caco-2 for intestinal epithelium) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Genotoxicity Assessment (SOS Chromotest)
This is a bacterial colorimetric assay for detecting DNA-damaging agents. It is a rapid and sensitive method for screening potential genotoxins.
-
Causality: The assay utilizes a genetically engineered E. coli strain in which the lacZ gene (encoding β-galactosidase) is placed under the control of the sfiA gene promoter.[19] DNA damage induces the bacterial SOS response, activating the sfiA gene and, consequently, producing β-galactosidase. The enzyme's activity, measured colorimetrically, is proportional to the extent of DNA damage.[19]
-
Step-by-Step Methodology (Adapted from[19]):
-
Bacterial Culture: Grow the E. coli PQ37 tester strain to an early exponential phase.
-
Compound Exposure: In a 96-well plate, mix the bacterial culture with serial dilutions of the test compound. Include wells for a negative control (solvent) and a positive control (e.g., 4-nitroquinoline-N-oxide).
-
Metabolic Activation (Optional but Recommended): For detecting pro-mutagens like quinoline, perform the assay in parallel with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction).[17]
-
Incubation: Incubate the plates for 2 hours at 37°C with shaking.
-
Enzyme Assay: Add a chromogenic substrate for β-galactosidase (e.g., ONPG). Stop the reaction after a suitable time by adding a stop solution (e.g., Na₂CO₃).
-
Data Acquisition: Measure the absorbance at 420 nm. Also, measure alkaline phosphatase activity as a control for non-specific toxicity.
-
Analysis: Calculate the induction factor (I), which is the ratio of β-galactosidase activity in the treated sample to that in the negative control. A compound is considered genotoxic if there is a dose-dependent increase in the induction factor to a value greater than 1.5-2.0.[19]
-
Conclusion and Future Perspectives
The halogenation of the quinoline scaffold is a powerful tool in drug discovery, but it necessitates a thorough and nuanced understanding of its impact on toxicology. The key takeaway for researchers is that toxicity is not a uniform class effect but is highly dependent on the specific structure of the derivative. The type, number, and position of halogen atoms create distinct toxicity profiles, ranging from the phototoxicity induced by C8-halogens to the abrogation of mutagenicity by a C3-fluoro group.[2][3]
Future drug development efforts must integrate comprehensive toxicity profiling early in the discovery pipeline. By combining in silico predictions with a battery of validated in vitro assays, such as those detailed in this guide, scientists can establish clear structure-toxicity relationships. This knowledge-driven approach will enable the rational design of next-generation halogenated quinoline derivatives that maximize therapeutic efficacy while minimizing the potential for adverse effects, ultimately leading to safer medicines.
References
-
Booth, R. G., et al. (1989). Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+. Neuroscience Letters, 100(1-3), 306-312. doi: 10.1016/0304-3940(89)90704-0. Retrieved from [Link]
-
Pabitran, K., et al. (2025, July 17). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure-toxicity relationship of quinolones. Retrieved from [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. doi: 10.1093/jac/33.4.685. Retrieved from [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link]
-
Li, M., et al. (2021). Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri. ProQuest. Retrieved from [Link]
-
U.S. EPA. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]
-
Shaikh, A. (2020). Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives. Georgia Southern University. Retrieved from [Link]
-
Bencsik, T., et al. (2013). Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? Molecules, 18(10), 12106-12121. doi: 10.3390/molecules181012106. Retrieved from [Link]
-
Avdeeva, O.I., et al. (2017). COMPARATIVE CHARACTERISTICS OF THE TOXIC EFFECTS OF FLUOROQUINOLONES. Pharmacy. Retrieved from [Link]
-
Hodyna, D., et al. (2025, June). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 3(1), 25-39. doi:10.47352/bioactivities.2963-654X.278. Retrieved from [Link]
-
Santamaría, A., et al. (2012). Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms. International Journal of Tryptophan Research, 5, 1-11. doi: 10.4137/IJTR.S8158. Retrieved from [Link]
-
Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Semantic Scholar. Retrieved from [Link]
-
OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]
-
Health Canada. (2005, May 18). Quinoline. Retrieved from [Link]
-
Hackl, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5547–5556. doi: 10.1021/acs.organomet.5b00714. Retrieved from [Link]
-
Hodyna, D., et al. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Retrieved from [Link]
-
Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Walsh Medical Media. Retrieved from [Link]
-
Schmidt, T. C., et al. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 28(3), 569-576. doi: 10.1897/08-251.1. Retrieved from [Link]
-
Safari, S., et al. (2014). Hepatotoxicity of Halogenated Inhalational Anesthetics. Iranian Red Crescent Medical Journal, 16(9), e19934. doi: 10.5812/ircmj.19934. Retrieved from [Link]
-
Zali, H., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. Retrieved from [Link]
-
Morales, D. R., et al. (2019). Comparative neurological safety of fluoroquinolones versus therapeutic alternatives. Pharmacoepidemiology and Drug Safety, 28(5), 689-698. doi: 10.1002/pds.4751. Retrieved from [Link]
-
Al-Trawneh, S. A., et al. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved from [Link]
-
NICNAS. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega. Retrieved from [Link]
-
Díaz Durán, L. T., et al. (2012). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. ResearchGate. Retrieved from [Link]
-
Safari, S., et al. (2014, September 5). Hepatotoxicity of Halogenated Inhalational Anesthetics. ScienceOpen. Retrieved from [Link]
-
LaVoie, E.J., et al. (1990). Quinoline metabolism and toxicity in the isolated perfused rat liver. INIS-IAEA. Retrieved from [Link]
-
Bouzabata, A. (2019, December 31). Mini Review: Is fluoroquinolone drug or poison? Extrica. Retrieved from [Link]
Sources
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- 5. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative neurological safety of fluoroquinolones versus therapeutic alternatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
Structural Analysis & Reactivity Guide: 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Executive Summary
Compound: 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline CAS: 2736346 (Referenced in chemical libraries) Role: High-value bifunctional electrophilic intermediate.
This guide provides a technical structural analysis of 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline , comparing it against its direct metabolic and synthetic analogues. Unlike standard quinoline building blocks, this scaffold possesses two distinct electrophilic sites with orthogonal reactivity profiles: the benzylic bromomethyl group (kinetically favored
This document is designed for medicinal chemists requiring precise protocols for late-stage functionalization and chemo-selective transformations.
Structural & Reactivity Comparison
The utility of this compound lies in its ability to undergo sequential functionalization. We compare it here with its Precursor (6-Methyl) and its Halogenated Analogue (4-Bromo) to highlight the specific reactivity windows.
Table 1: Comparative Physicochemical & Reactivity Profile
| Feature | Target Compound | Analogue A (Precursor) | Analogue B (Halogen Variant) |
| Structure | 6-(Bromomethyl) -4-Cl-2- | 6-Methyl -4-Cl-2- | 4-Bromo -6-chloro-2- |
| Primary Reactivity | Inert (C6-position) | Pd-Coupling (C4-position) | |
| Secondary Reactivity | |||
| Electronic State | Highly Electrophilic (Dual sites) | Moderately Electrophilic | Highly Electrophilic |
| Stability | Moisture Sensitive (Hydrolysis risk) | Stable | Stable |
| Key Application | Linker installation, fragment coupling | Scaffold synthesis | Suzuki/Buchwald couplings |
Mechanism of Action: Orthogonal Selectivity
The 6-bromomethyl group is a "soft" electrophile, highly reactive toward thiols, amines, and carbanions at room temperature. The 4-chloro substituent, deactivated by the adjacent nitrogen but activated by the electron-withdrawing 2-
-
Step 1: Functionalization of C6 (e.g., amine attachment) at 0–25°C.
-
Step 2: Functionalization of C4 (e.g., Suzuki coupling) at >80°C.
Visualization: Chemo-Selective Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available to this scaffold, highlighting the temperature-dependent selectivity.
Figure 1: Chemo-selective functionalization pathways. Pathway A is preferred for initial modification to avoid side reactions at the highly reactive benzylic position.
Experimental Protocols
A. Synthesis of the Target Scaffold (Wohl-Ziegler Bromination)
Objective: Convert the stable 6-methyl precursor to the reactive 6-bromomethyl target. Criticality: This reaction uses radical conditions. Anhydrous conditions are vital to prevent hydrolysis of the product.
Reagents:
-
Substrate: 6-Methyl-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 eq)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)
-
Solvent:
or Benzotrifluoride (PhCF3) (Green alternative)
Protocol:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 6-methyl substrate in anhydrous PhCF3 (0.1 M concentration).
-
Addition: Add NBS and the radical initiator (AIBN) in one portion.
-
Activation: Purge the system with Argon for 10 minutes to remove oxygen (radical quencher).
-
Reflux: Heat the mixture to reflux (approx. 102°C for PhCF3) while stirring vigorously.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product will appear as a less polar spot compared to the starting material. Reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize immediately from n-heptane/DCM. Do not perform aqueous workup to avoid hydrolysis of the benzylic bromide.
B. Quality Control & Self-Validation
To ensure the integrity of the 6-bromomethyl group, use the following validation checks:
-
1H NMR Diagnostic: Look for the disappearance of the methyl singlet (
~2.6 ppm) and the appearance of the methylene bromide singlet ( ~4.6–4.8 ppm). -
Purity Check: If a peak appears at
~4.8 ppm (broad), it indicates hydrolysis to the benzylic alcohol ( ). The material must be re-processed or discarded.
Structural Logic & Synthesis Flow[2][3]
The synthesis of this scaffold involves building the pyridine ring onto a benzene derivative. The 2-
Figure 2: Synthetic lineage of the target compound.[1] The trifluoromethyl group is integral to the scaffold's stability and lipophilicity.[2][3]
References
-
PubChem Compound Summary. (n.d.). 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Design and Synthesis of Quinoline Derivatives as Potential Anticancer Agents. (Contextual analogue synthesis). Retrieved from [Link]
Sources
Safety Operating Guide
Guide to the Proper Disposal of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Executive Summary & Operational Core
Immediate Action Required: Treat 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline as a high-potency alkylating agent and a lachrymator .
Do not dispose of this compound directly into general organic waste streams without prior deactivation (quenching). The presence of the bromomethyl moiety (
This guide provides a self-validating protocol to chemically deactivate the alkylating hazard before handing it over to waste management, ensuring the safety of downstream personnel.
Hazard Profiling & Causality
To handle this chemical safely, one must understand the structural origins of its toxicity.
| Structural Moiety | Hazard Class | Mechanism of Action | Operational Implication |
| Bromomethyl Group ( | Alkylating Agent & Lachrymator | Electrophilic attack on nucleophilic nitrogens in DNA bases (guanine) and proteins. | Primary Acute Hazard. Causes severe eye/respiratory irritation.[1][2] Requires chemical quenching before disposal. |
| Trifluoromethyl Group ( | Environmental Persistence | Strong C-F bonds are resistant to biodegradation. | Incineration Requirement. Must be burned at |
| Quinoline Core | Systemic Toxicant | Planar aromatic structure capable of intercalation; hepatotoxicity potential. | Segregation. Do not mix with aqueous sanitary sewer streams. |
Personal Protective Equipment (The "Shield")
Standard nitrile gloves are often insufficient for benzylic bromides due to rapid permeation.
-
Respiratory: All operations must occur inside a certified chemical fume hood.
-
Dermal (Hands):
-
Primary Layer:[3]Silver Shield® (Laminate) or Viton® gloves are recommended for concentrated handling.
-
Secondary Layer: Nitrile gloves (double-gloved) are acceptable only for dilute solutions or momentary contact, provided they are changed immediately upon contamination.
-
-
Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >5g.
Deactivation (Quenching) Protocol
The "Value-Add" Step: Instead of discarding reactive waste, we chemically convert the toxic alkyl bromide into a water-soluble, non-volatile Bunte salt using Sodium Thiosulfate.
The Chemistry
Result: The electrophilic carbon is neutralized, eliminating the alkylation hazard.Step-by-Step Quenching Procedure
Reagents:
-
Sodium Thiosulfate Pentahydrate (
) -
Sodium Bicarbonate (
) – Added to prevent sulfur precipitation in acidic conditions. -
Solvent: Ethanol or Acetone.
Protocol:
-
Preparation: Dissolve the waste 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline in minimal acetone or ethanol.
-
Scavenger Solution: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate containing 1% Sodium Bicarbonate.
-
Mixing: Slowly add the thiosulfate solution to the organic waste solution with stirring.
-
Ratio: Use at least 2 molar equivalents of thiosulfate per mole of quinoline substrate.
-
-
Reaction Time: Stir at room temperature for 1–2 hours. The mixture should become a single phase or a suspension of the Bunte salt.
-
Validation: Take a small aliquot. Check TLC (Thin Layer Chromatography) to confirm the disappearance of the starting material (High
) and appearance of the baseline Bunte salt. -
Final Disposal: The resulting mixture is now a non-reactive halogenated waste .
Disposal Workflows (Visualized)
Workflow A: Liquid Waste Handling
Figure 1: Decision matrix for liquid waste streams ensuring deactivation prior to consolidation.
Workflow B: Solid Waste & Spill Cleanup
Figure 2: Protocol for solid spills and contaminated consumables (gloves, weigh boats).
Regulatory Compliance & Waste Codes
When filling out your institution's hazardous waste tag, utilize the following classifications. Note that while this specific research intermediate may not have a unique RCRA "P" or "U" code, it must be characterized by its properties.
| Regulatory Body | Classification | Code/Description | Reason |
| EPA (RCRA) | Characteristic Waste | D003 (Reactivity) | Only if unquenched (due to violent reaction with water/nucleophiles). |
| EPA (RCRA) | Listed Solvent | F001 / F002 | If mixed with spent halogenated solvents (DCM, Chloroform) during quenching. |
| DOT (Transport) | Corrosive / Toxic | UN 3261 or UN 1759 | Corrosive solid, acidic, organic, n.o.s. (if transporting pure). |
| Institutional | Stream Type | High BTU / Halogenated | Presence of F and Cl requires specific incineration parameters. |
Critical Note on Incineration:
Ensure your waste contractor is aware of the Trifluoromethyl (
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency. (2023). Defined Hazardous Waste: Listed and Characteristic Wastes. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
